N-Methylnicotinium

Dopamine transporter Neuropharmacology Nicotine metabolites

N-Methylnicotinium (CAS 24554-05-0) is a quaternary ammonium compound belonging to the pyrrolidinylpyridine class, structurally defined as 1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium. It is formed as a primary nicotine metabolite through the stereospecific N-methylation of the R-(+)-nicotine enantiomer at the pyridyl nitrogen, a process catalyzed by amine N-methyltransferases.

Molecular Formula C11H17N2+
Molecular Weight 177.27 g/mol
CAS No. 24554-05-0
Cat. No. B1205839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylnicotinium
CAS24554-05-0
SynonymsN-methylnicotinium
N-methylnicotinium acetate
N-methylnicotinium acetate, (R)-isomer
N-methylnicotinium acetate, (S)-isomer
N-methylnicotinium bromide
N-methylnicotinium ion
N-methylnicotinium, (iodide(S))-isomer, 3H-labeled
N-methylnicotinium, (R)-isomer
N-methylnicotinium, (S)-isomer
N-methylnicotinium, bromide(S)-isomer
N-methylnicotinium, iodide(R)-isomer
N-methylnicotinium, iodide(S)-isomer
nicotine isomethiodide
Molecular FormulaC11H17N2+
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C[N+](=CC=C2)C
InChIInChI=1S/C11H17N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1
InChIKeyHIOROZIUERMMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylnicotinium (CAS 24554-05-0) Identity and Baseline Characterization for Research Procurement


N-Methylnicotinium (CAS 24554-05-0) is a quaternary ammonium compound belonging to the pyrrolidinylpyridine class, structurally defined as 1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium [1]. It is formed as a primary nicotine metabolite through the stereospecific N-methylation of the R-(+)-nicotine enantiomer at the pyridyl nitrogen, a process catalyzed by amine N-methyltransferases [2]. Unlike its parent nicotine, N-methylnicotinium carries a permanent positive charge, making it a charged, non-volatile metabolite that has been detected in urine, tissues, and, more recently, in nail samples of oral cancer patients [3]. Its unique methylation pattern and metabolic stability profile make it a valuable tool in metabolic research, biomarker discovery, and neuropharmacology studies.

Why N-Methylnicotinium Cannot Be Substituted by Other Nicotine Metabolites in Targeted Research


Generic substitution with other nicotine metabolites or N-methylated quaternary analogs is not scientifically sound for studies requiring N-methylnicotinium. Key differentiation arises from its unique positional methylation at the pyridinium nitrogen, which governs both its biological activity and metabolic fate. For instance, N-methylnicotinium potently inhibits dopamine uptake, an activity not shared by its N′-methylated counterparts [1]. Moreover, its biosynthesis is exclusive to the R-(+)-nicotine precursor, while S-(−)-nicotine does not generate this metabolite, demonstrating a stereochemical specificity that other nicotine metabolites lack [2]. This exclusive formation pathway, unlike the broader metabolic routes for other compounds like 1-methylnicotinamide, makes N-methylnicotinium a specific biomarker for certain metabolic activities and a unique tool for probing stereoselective N-methyltransferase activity in biological systems.

Quantitative Evidence Guide: How N-Methylnicotinium Outperforms Closest Analogs in Key Research Assays


Superior Dopamine Uptake Inhibition Depends on N-Methylpyridinium Moiety

N-Methylnicotinium, possessing an N-methylpyridinium group, significantly inhibited [3H]dopamine uptake by 60% in rat striatal slices. In contrast, quaternary nicotine metabolites methylated at the N′-pyrrolidinium position, such as N′-methylnicotinium, were less effective or exhibited no inhibition under identical conditions [1].

Dopamine transporter Neuropharmacology Nicotine metabolites Quaternary ammonium compounds

Exquisite Stereochemical Dependence of Biosynthesis: A Unique Property for Probing Enzyme Activity

The formation of N-methylnicotinium is highly stereospecific. In vivo studies in guinea pigs demonstrate that it is a urinary metabolite only after administration of R-(+)-nicotine. Under identical conditions, S-(−)-nicotine is not converted to the corresponding N-methylated metabolite [1]. This is further supported by in vitro data showing that purified amine N-methyltransferases methylate R-(+)-nicotine but not S-(−)-nicotine [2].

Stereoselectivity Nicotine metabolism N-methyltransferase Guinea pig model

Differential Metabolic Stability of Methyl Groups Guides Isotope-Labeling Studies

N-methylnicotinium exhibits differential in vivo stability at its two methyl groups. A double-isotope study showed a 0% loss of the N-methyl group but a 34% loss of the N′-methyl group from urinary N-methylnicotinium, and a 36% loss from its secondary metabolite, N-methyl-N′-oxonicotinium ion [1]. This contrasts with the metabolism of nicotine, which undergoes extensive N-demethylation.

Metabolic stability Isotope labeling ADME Guinea pig model

Emerging Role as a Distinct Oncometabolite Biomarker for Oral Cancer

N-methylnicotinium has been detected in the nail samples of oral squamous cell carcinoma (OSCC) patients, alongside 1-methylnicotinamide (1-MNA) and nicotine imine. While 1-MNA is a product of the detoxification enzyme NNMT, N-methylnicotinium arises from a distinct pathway, the direct methylation of nicotine [1]. This differential origin suggests N-methylnicotinium can report on a specific metabolic axis separate from that of 1-MNA, which is currently under investigation as a renal OCT2 biomarker.

Biomarker Oncometabolite Oral cancer Metabolomics

Best Application Scenarios for N-Methylnicotinium in Academic and Industrial Research


Stereospecific Enzyme Kinetics and Inhibitor Screening Assays

Utilize N-methylnicotinium as a direct readout for the activity of azaheterocycle N-methyltransferases on R-(+)-nicotine. Its exclusive formation from this enantiomer provides a highly specific endpoint for screening potential inhibitors of this metabolic pathway, directly supported by proven stereospecificity data [1].

Isotope-Labeled Metabolic Fate Studies for ADME Research

Leverage the differential stability of its N- and N′-methyl groups for designing precise double-isotope ADME studies. The 100% stability of the N-methyl group makes it a reliable tracer for the pyridine moiety, overcoming the variable loss seen with other methylated metabolites and simplifying mass balance calculations [2].

Neuroscience Research on Dopaminergic Function

Employ N-methylnicotinium as a tool compound to selectively inhibit the dopamine transporter (DAT) in vitro. Its robust 60% inhibition of dopamine uptake at 10 µM differentiates it from other N-methylated nicotine analogs and makes it suitable for investigating the role of DAT in neuroprotection and Parkinson's disease models [3].

Oncometabolite Panel Development for Oral Cancer Risk Assessment

Incorporate N-methylnicotinium into a biomarker panel for oral cancer research, based on its detection in nail samples. Its distinct biosynthetic origin from 1-methylnicotinamide can help build a multi-marker panel that captures a broader picture of methyl-donor pathway dysregulation in cancer, a strategy directly motivated by recent oncometabolite profiling studies [4].

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